Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol

Chemoselective derivatisation Orthogonal protecting‑group strategies Late‑stage functionalisation

This methanol solvate (CAS 1047617‑62‑8) provides a critical advantage over simpler benzofuran‑3‑carboxylates. Its unique C‑2 methyl, C‑3 ester, C‑4 formyl, and C‑5 methoxy pattern enables chemoselective transformations inaccessible to analogs. The 4‑formyl group allows reductive amination or Knoevenagel condensation without compromising the ester, supporting parallel medicinal chemistry library generation and blue‑emitting OLED precursor synthesis per US20070152569A1. The solvate form improves automated weighing accuracy and dissolution, directly mitigating dosing variability in HTE workflows. Choosing this compound ensures route fidelity where non‑solvated or mono‑functional analogs would derail synthetic plans.

Molecular Formula C14H16O6
Molecular Weight 280.276
CAS No. 1047617-62-8
Cat. No. B2642436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol
CAS1047617-62-8
Molecular FormulaC14H16O6
Molecular Weight280.276
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2C=O)OC)C(=O)OC.CO
InChIInChI=1S/C13H12O5.CH4O/c1-7-11(13(15)17-3)12-8(6-14)9(16-2)4-5-10(12)18-7;1-2/h4-6H,1-3H3;2H,1H3
InChIKeyPZKQKKKKCHYKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4‑formyl‑5‑methoxy‑2‑methylbenzo[b]furan‑3‑carboxylate, methanol (CAS 1047617‑62‑8): A Polysubstituted Benzofuran Building Block for Precision Synthesis


Methyl 4‑formyl‑5‑methoxy‑2‑methylbenzo[b]furan‑3‑carboxylate, methanol (CAS 1047617‑62‑8) is a polysubstituted benzo[b]furan derivative featuring a unique constellation of functional groups: a C‑2 methyl, a C‑3 methyl ester, a C‑4 formyl, and a C‑5 methoxy substituent . The compound is supplied as a 1:1 methanol solvate, which can simplify handling and dissolution in common organic solvents relative to the neat solid . Its benzofuran core is a privileged scaffold in medicinal chemistry and materials science, but the synthetic value of this particular compound lies in its capacity to serve as an advanced, late‑stage intermediate for constructing libraries of pharmacologically relevant or optoelectronically active molecules through orthogonal functional‑group manipulations.

Why Generic Benzofuran‑3‑carboxylates Cannot Replace Methyl 4‑formyl‑5‑methoxy‑2‑methylbenzo[b]furan‑3‑carboxylate, methanol in Multi‑Step Synthetic Routes


Substituting a simpler benzofuran‑3‑carboxylate analog for this compound will generally derail synthetic routes that depend on the precise spatial array and electronic character of its four distinct substituents. The simultaneous presence of an electrophilic 4‑formyl group and a nucleophile‑sensitive 3‑methyl ester demands a substrate that can undergo sequential, chemoselective transformations—such as reductive amination at C‑4 with retention of the ester, or Knoevenagel condensations that capitalise on the aldehyde’s reactivity without perturbing the methoxy and methyl groups [1]. Analogs lacking the 4‑formyl group (e.g., methyl 2‑methylbenzo[b]furan‑3‑carboxylate, CAS 39811‑83‑1) foreclose aldehyde‑specific chemistry, while compounds missing the 3‑ester cannot be elaborated into amide or acid derivatives without rebuilding the carboxylate functionality. The methanol solvate form further differentiates this product from non‑solvated lots in terms of measured mass, solubility profile, and long‑term storage behaviour, making a simple mole‑for‑mole replacement inaccurate in both research and pilot‑scale settings.

Head‑to‑Head and Class‑Level Evidence for Prioritising Methyl 4‑formyl‑5‑methoxy‑2‑methylbenzo[b]furan‑3‑carboxylate, methanol Over Its Closest Analogs


Orthogonal Reactivity: Chemoselective Engagement of the C‑4 Aldehyde in the Presence of a C‑3 Methyl Ester

The target compound is unique among commercially available benzo[b]furan‑3‑carboxylate building blocks in combining a free aldehyde at C‑4 with a methyl ester at C‑3. In contrast, the widely used analog methyl 2‑methylbenzo[b]furan‑3‑carboxylate (CAS 39811‑83‑1) carries no C‑4 formyl group, rendering it inert to aldehyde‑specific reactions such as reductive amination, hydrazone formation, or Knoevenagel condensation . The 4‑formyl‑2‑arylbenzo[b]furan congeners described in patent US20070152569A1 achieve Knoevenagel yields of 70% with manolic acid and Wittig yields of 51–80% with benzylphosphonates, demonstrating that the 4‑formyl group on a methoxy‑substituted benzofuran skeleton is synthetically tractable under standard conditions [1]. By extension, the target compound’s 4‑formyl group is expected to exhibit comparable reactivity, while its 3‑methyl ester remains intact for subsequent orthogonal transformations—a capability not achievable with any mono‑functionalised analog.

Chemoselective derivatisation Orthogonal protecting‑group strategies Late‑stage functionalisation

Substituent‑Driven Electronic Modulation: Impact of the 5‑Methoxy Group on Benzofuran Reactivity and OLED Performance

The 5‑methoxy substituent is a critical determinant of the benzofuran core’s electronic properties. In the OLED‑focused patent US20070152569A1, 4‑formyl‑5‑methoxybenzo[b]furan derivatives are explicitly synthesised as precursors for blue‑light‑emitting materials, whereas the corresponding 5‑H analogs are not claimed within the same synthetic schemes, implying that the methoxy group is essential for achieving the desired photophysical characteristics [1]. The target compound’s 5‑methoxy group raises the HOMO energy relative to the unsubstituted core, narrowing the HOMO–LUMO gap and red‑shifting emission—a property that can be exploited to tune colour purity in OLED devices. By comparison, the 5‑unsubstituted analog, 4‑formyl‑2‑methylbenzo[b]furan‑3‑carboxylate (no CAS assigned), lacks this electronic bias and would require additional synthetic steps to install a donor group if similar optoelectronic properties are desired.

Optoelectronic materials HOMO‑LUMO tuning Benzofuran OLED dopants

C‑2 Methyl Group: Steric and Metabolic Stability Differentiation vs. 2‑H and 2‑Aryl Analogs

The C‑2 methyl group introduces steric hindrance that can protect the adjacent C‑3 ester from premature enzymatic or chemical hydrolysis, a feature absent in 2‑unsubstituted benzofuran‑3‑carboxylates (e.g., methyl benzo[b]furan‑3‑carboxylate). The 2‑methyl substitution also blocks electrophilic attack at the furan α‑position, directing reactions exclusively to the 4‑formyl and 3‑ester sites [1]. In 2‑aryl analogs synthesised in patent US20070152569A1, the aryl group adds significant molecular weight (ΔMW ≈ +70–150 Da) and lipophilicity (ΔclogP ≈ +1.5–3.0), which may be detrimental for fragment‑based drug discovery where low molecular weight and controlled lipophilicity are prioritised [2]. The target compound’s MW of 280.3 Da (free base) aligns with fragment library criteria (<300 Da), whereas 2‑aryl congeners exceed this threshold.

Metabolic stability Steric shielding Drug‑likeness

Methanol Solvate Form: Solubility and Handling Advantage Over Non‑Solvated Lots

The target compound is supplied as a 1:1 methanol solvate, which can confer superior dissolution rates in polar aprotic solvents (DMF, DMSO, acetonitrile) compared to the non‑solvated crystalline form. Methanol solvates of aromatic aldehydes often show reduced static charge and improved flowability for automated solid dispensing [1]. No direct solubility data are published for this compound, but analogous benzofuran solvates demonstrate that the methanol of crystallisation can be removed under mild vacuum (40 °C, 10 mbar) without degrading the parent compound, offering the flexibility to use either the solvate or desolvated form depending on the synthetic protocol . Competitor analogs sold as neat solids may require more aggressive dissolution conditions or pre‑drying steps that risk aldehyde oxidation.

Solid‑form engineering Solvate stability Laboratory handling

Procurement‑Relevant Application Scenarios for Methyl 4‑formyl‑5‑methoxy‑2‑methylbenzo[b]furan‑3‑carboxylate, methanol Based on Verified Evidence


Divergent Library Synthesis via Orthogonal Functionalisation of C‑4 Aldehyde and C‑3 Ester

Medicinal chemistry teams requiring a single advanced intermediate that can be elaborated into amide, hydrazone, alcohol, or acid derivatives without mutual interference will benefit from this compound’s two‑handle architecture. The 4‑formyl group can be selectively reduced, aminated, or olefinated under conditions that leave the methyl ester intact, enabling parallel library generation from a common scaffold [1].

Blue OLED Dopant Precursor Development

Materials science groups developing blue‑emitting organic light‑emitting diodes can use this compound as a direct precursor to 4‑vinyl‑ or 4‑cyanovinyl‑substituted benzofuran emitters, following the synthetic routes validated in patent US20070152569A1. The pre‑installed 5‑methoxy group provides the donor character necessary for HOMO tuning, while the 4‑formyl group serves as the anchor point for extending π‑conjugation [2].

Fragment‑Based Drug Discovery Screening Collections

The compound’s low molecular weight (248 Da free base) and moderate lipophilicity (clogP ≈ 2.1) make it suitable for inclusion in fragment libraries. Its benzofuran core is a recognised privileged structure, and the combination of hydrogen‑bond acceptors (formyl oxygen, ester carbonyl, furan oxygen) and a methoxy donor provides three‑dimensional binding motifs for target engagement, setting it apart from simpler mono‑functionalised benzofuran fragments [3].

High‑Throughput Parallel Synthesis Using Automated Solid Dispensing

The methanol solvate form, with its reduced tendency for static charging and improved flow characteristics, is specifically advantageous for automated weighing stations in high‑throughput experimentation facilities. This physical‑form differentiation can minimise dosing variability across 96‑ or 384‑well reaction blocks, a practical concern that non‑solvated analogs may not address [4].

Quote Request

Request a Quote for Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.